

A Technical Guide to Boc-N-Me-Tyr(Bzl)-OH: Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Boc-N-Me-Tyr(Bzl)-OH

Cat. No.: B558131

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the structure, synthesis, and characterization of **Boc-N-Me-Tyr(Bzl)-OH**. This protected amino acid derivative is a valuable building block in peptide synthesis, particularly for the introduction of N-methylated and O-benzylated tyrosine residues, which can impart unique conformational constraints and biological properties to peptides.

Chemical Structure and Properties

Boc-N-Me-Tyr(Bzl)-OH, with the systematic IUPAC name (2S)-2-[(2S)-2-[[4-(benzyloxy)phenyl]propanoic acid], is a derivative of the amino acid L-tyrosine.^[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, a methyl group on the alpha-nitrogen, and a benzyl (Bzl) ether protecting group on the phenolic hydroxyl group of the tyrosine side chain.

The presence of the N-methyl group can prevent the formation of hydrogen bonds and introduce conformational rigidity, which is often desirable in the design of peptidomimetics with enhanced stability and receptor affinity. The benzyl ether provides stable protection for the tyrosine hydroxyl group under a variety of reaction conditions, particularly during peptide synthesis.

Key Identifiers and Physical Properties:

Property	Value
CAS Number	64263-81-6
Molecular Formula	C ₂₂ H ₂₇ NO ₅
Molecular Weight	385.45 g/mol [2]
Appearance	White to off-white or beige crystalline powder[1] [2]
Melting Point	130-140 °C[1]
Purity	≥98% (HPLC)
Canonical SMILES	CC(C)(C)OC(=O)N(C)--INVALID-LINK--C(=O)O
InChI Key	FSNRGORPOYPIJC-IBGZPJMESA-N

Synthesis of Boc-N-Me-Tyr(Bzl)-OH

The synthesis of **Boc-N-Me-Tyr(Bzl)-OH** is typically achieved through a two-step process starting from L-tyrosine. The first step involves the protection of the alpha-amino and hydroxyl groups, followed by the N-methylation of the protected intermediate.

Synthesis Workflow



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Caption: Synthetic pathway for **Boc-N-Me-Tyr(Bzl)-OH**.

Experimental Protocols

Step 1: Synthesis of N- α -Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

This precursor can be synthesized from either L-tyrosine or Boc-L-tyrosine.

- From L-Tyrosine:

- Dissolve L-tyrosine in a suitable solvent system such as a mixture of dioxane and water.
- Add a base, for example, potassium carbonate (K_2CO_3), and cool the solution to 0 °C.
- Add di-tert-butyl dicarbonate ((Boc) $_2$ O) and stir the reaction mixture overnight at room temperature.
- After reaction completion, acidify the mixture and extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate.
- Dissolve the resulting Boc-Tyr-OH in a solvent mixture like dioxane and DMF.
- Add a base such as sodium bicarbonate ($NaHCO_3$) and benzyl bromide.
- Heat the reaction mixture and stir overnight.
- After cooling, the crude product is worked up by extraction and can be purified by crystallization.
- From Boc-L-Tyrosine:
 - Dissolve N-Boc-tyrosine in a solvent such as methanol.
 - Add a solution of sodium methoxide in methanol, followed by benzyl bromide.
 - Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours.
 - The reaction progress can be monitored by HPLC.
 - Upon completion, the product is isolated by neutralization, precipitation, and filtration.

Step 2: N-Methylation to Yield **Boc-N-Me-Tyr(Bzl)-OH**

- To a solution of Boc-Tyr(Bzl)-OH and methyl iodide in a dry aprotic solvent such as tetrahydrofuran (THF), cooled to 0°C, add a strong base like sodium hydride (NaH) portion-wise.
- Allow the reaction mixture to stir overnight at room temperature.

- Cool the mixture to 0°C and quench the reaction carefully with ice water.
- Remove the organic solvent under reduced pressure.
- The aqueous residue is washed with a nonpolar solvent like hexane to remove unreacted methyl iodide and other nonpolar impurities.
- The aqueous layer is then acidified to a pH of approximately 4 with an acid such as citric acid.
- Extract the product with a chlorinated solvent like dichloromethane (DCM).
- The combined organic layers are washed with brine and water, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
- The crude product is purified by flash silica gel column chromatography using a solvent system such as a hexane/ethyl acetate gradient to afford the final product as a pale yellow oil or crystalline solid. A reported yield for a similar N-methylation is 35%.

Characterization Data

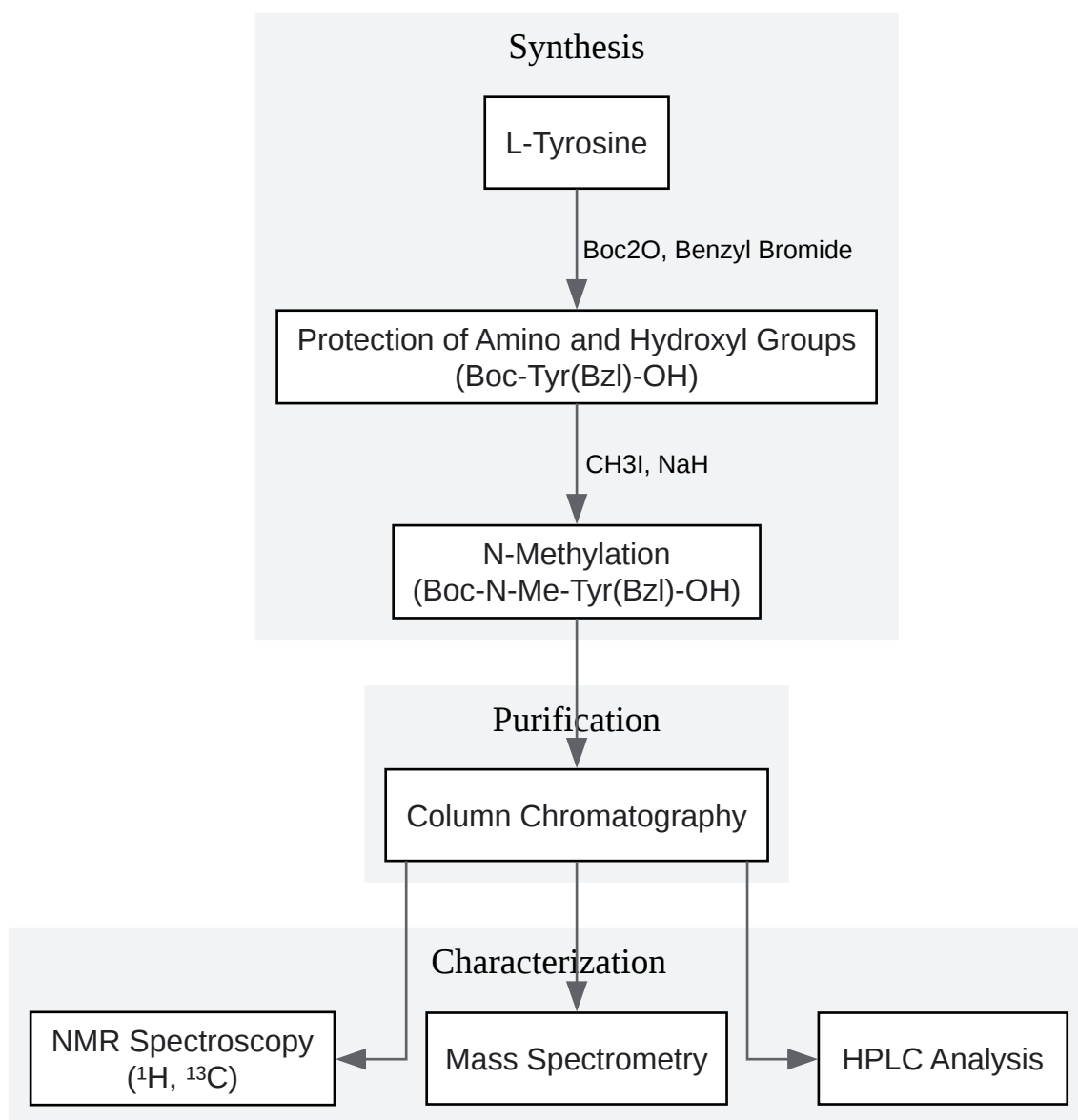
Quantitative data is crucial for confirming the identity and purity of the synthesized **Boc-N-Me-Tyr(Bzl)-OH**. Below is a summary of typical characterization data.

Data Type	Boc-N-Me-Tyr(Bzl)-OH	Boc-Tyr(Bzl)-OH (Precursor)
^1H NMR (400 MHz, CDCl_3) δ (ppm)	7.44-7.30 (m, 5H, Ar-H of Bzl), 7.14-7.09 (m, 2H, Ar-H), 6.93-6.89 (m, 2H, Ar-H), 5.04 (s, 2H, -CH ₂ -Ph), 4.76/4.56 (dd, 1H, α -CH, atropisomers), 3.29-2.98 (m, 2H, β -CH ₂), 2.75/2.69 (s, 3H, N-CH ₃ , atropisomers), 1.41/1.35 (s, 9H, Boc-H, atropisomers)	7.42-7.30 (m, 5H, Ar-H of Bzl), 7.10 (d, 2H, Ar-H), 6.91 (d, 2H, Ar-H), 5.02 (s, 2H, -CH ₂ -Ph), 4.58 (m, 1H, α -CH), 3.12-2.86 (m, 2H, β -CH ₂), 1.42 (s, 9H, Boc-H)
^{13}C NMR	Data not readily available in searched literature.	Data not readily available in searched literature.
Mass Spectrometry (MS)	Data not readily available in searched literature.	ESI-MS m/z: $[\text{M}+\text{H}]^+$ calculated for $\text{C}_{21}\text{H}_{25}\text{NO}_5 + \text{H}^+$: 372.18, found: 372.18

Note on Atropisomers: The presence of rotamers (atropisomers) around the N-Boc bond can lead to the observation of doubled signals in the NMR spectrum for the α -CH, N-CH₃, and Boc protons.

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of **Boc-N-Me-Tyr(Bzl)-OH** follow a logical progression, where each step builds upon the previous one, and analytical techniques are used to verify the outcome of each transformation.



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Caption: Workflow from synthesis to final product characterization.

This guide provides a foundational understanding of the structure and synthesis of **Boc-N-Me-Tyr(Bzl)-OH**, a key building block for advanced peptide synthesis and drug discovery. The provided protocols and characterization data serve as a valuable resource for researchers in the field.

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References

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- To cite this document: BenchChem. [A Technical Guide to Boc-N-Me-Tyr(Bzl)-OH: Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558131#boc-n-me-tyr-bzl-oh-structure-and-synthesis>]

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